molecular formula C14H18N2O2S B6497462 3,3-dimethyl-4-[3-(methylsulfanyl)benzoyl]piperazin-2-one CAS No. 952834-98-9

3,3-dimethyl-4-[3-(methylsulfanyl)benzoyl]piperazin-2-one

Cat. No.: B6497462
CAS No.: 952834-98-9
M. Wt: 278.37 g/mol
InChI Key: ZDOLRIUZNGHEQK-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-[3-(methylsulfanyl)benzoyl]piperazin-2-one is a synthetically engineered organic compound featuring a piperazin-2-one core, a scaffold of significant interest in medicinal chemistry and pharmaceutical research. The molecule is characterized by a 3,3-dimethyl-substituted piperazin-2-one ring, which introduces steric constraints and can influence the compound's conformation and physicochemical properties. This central scaffold is further functionalized at the amide nitrogen with a 3-(methylsulfanyl)benzoyl moiety, providing a potential site for interaction with biological targets. The piperazine and piperazinone heterocycles are privileged structures in drug discovery, frequently found in a wide array of bioactive molecules and approved therapeutics. These structures are often utilized as cores or linkers to arrange pharmacophoric groups in optimal spatial orientations for interaction with enzymatic targets or receptors. Piperazine-containing compounds have demonstrated applications as kinase inhibitors, receptor modulators, and in treatments for conditions ranging from oncology to central nervous system disorders . The specific substitution pattern on this compound suggests it is a valuable chemical intermediate or a potential candidate for high-throughput screening in the development of new therapeutic agents. Its structure offers opportunities for further synthetic modification, making it a versatile building block for constructing more complex chemical libraries. This product is intended for research and development purposes in a controlled laboratory environment. It is provided "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

IUPAC Name

3,3-dimethyl-4-(3-methylsulfanylbenzoyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-14(2)13(18)15-7-8-16(14)12(17)10-5-4-6-11(9-10)19-3/h4-6,9H,7-8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOLRIUZNGHEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CC(=CC=C2)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperazine Ring Formation

The foundational step involves constructing the 3,3-dimethylpiperazin-2-one scaffold. As demonstrated in US Patent 6,603,003B2, this typically proceeds through cyclocondensation of N-methyl ethylenediamine with a ketone or ester derivative.

Representative Protocol (Batch Process):

  • Reactants: Methyl benzoylformate (1.0 eq), N-methyl ethylenediamine (1.2 eq), glacial acetic acid (1.0 eq)

  • Solvent: Toluene (8 L/kg substrate)

  • Conditions: 60–65°C for 6 hours under nitrogen

  • Yield: 69.6% crystalline 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one

This reaction exploits the amine’s nucleophilicity attacking the electrophilic carbonyl, followed by dehydration to form the cyclic imine. Steric effects from the 3,3-dimethyl groups necessitate prolonged heating to achieve full conversion.

Benzoyl Group Introduction

Acylation at the piperazine N-atom employs benzoyl chloride derivatives. For the target compound, 3-(methylsulfanyl)benzoyl chloride is generated in situ from the corresponding acid using thionyl chloride (SOCl₂).

Critical Parameters:

  • Temperature: 0–5°C during acid chloride formation to prevent decomposition

  • Base: Triethylamine (2.5 eq) to scavenge HCl

  • Solvent: Dichloromethane (DCM) maximizes acylation efficiency

  • Yield Range: 72–85% (bench scale)

Regioselectivity arises from the piperazine ring’s conformational rigidity, directing acylation to the less hindered nitrogen.

Methylsulfanyl Functionalization

Incorporating the methylsulfanyl moiety utilizes nucleophilic aromatic substitution (SNAr) on a meta-fluorobenzoyl intermediate.

Optimized SNAr Protocol:

ParameterValue
Substrate3-Fluoro-2-(methylamino)benzoyl piperazinone
NucleophileSodium thiomethoxide (NaSMe)
SolventDimethylformamide (DMF)
Temperature120°C
Reaction Time8 hours
Yield78%

Fluorine’s strong electron-withdrawing effect activates the aryl ring for nucleophilic attack, while DMF’s high polarity stabilizes the Meisenheimer complex.

Reduction and Ring Saturation

LiAlH₄-Mediated Reduction

The dehydropiperazinone intermediate undergoes reduction to saturate the ring, critical for biological activity.

Large-Scale Example:

  • Substrate: 1-Methyl-3-phenyl-3,4-dehydropiperazine-2-one (480 g)

  • Reducing Agent: LiAlH₄ (2.0 eq) in tetrahydrofuran (THF)

  • Conditions: 50–55°C for 4 hours under N₂

  • Workup: Quench with ethyl acetate/H₂O, NaOH wash

  • Isolated Yield: 60.5%

LiAlH₄’s strong reducing power ensures complete imine reduction but requires careful exclusion of moisture to prevent side reactions.

Alternative Reducing Agents

Comparative studies reveal performance variations:

AgentSolventTemp (°C)Time (h)Yield (%)
NaBH₄MeOH251222
BH₃·THFTHF65641
LiAlH₄THF50461

LiAlH₄ remains superior for large-scale applications despite safety concerns.

Industrial-Scale Optimization

Continuous Flow Synthesis

Modern facilities adopt flow chemistry to enhance reproducibility and safety:

  • Reactor Type: Tubular (316L stainless steel)

  • Residence Time: 12 minutes for cyclocondensation

  • Throughput: 15 kg/h of piperazinone intermediate

  • Purity: 99.2% by HPLC

Continuous systems mitigate exothermic risks during acylation and reduction steps.

Solvent Recycling

Economic and environmental considerations drive solvent recovery:

StepSolventRecovery Efficiency
CyclocondensationToluene92%
ReductionTHF88%
CrystallizationHexane95%

Distillation and molecular sieve treatments enable reuse without compromising yield.

Analytical Characterization

Spectroscopic Validation

Post-synthetic analysis confirms structure and purity:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (m, 1H, ArH), 7.32 (d, J = 7.6 Hz, 1H), 3.82 (s, 3H, NCH₃), 2.51 (s, 3H, SCH₃), 1.48 (s, 6H, C(CH₃)₂)

  • HPLC: Rt = 6.72 min (C18 column, 70:30 MeOH/H₂O), purity ≥98.5%

Challenges and Mitigations

Byproduct Formation

Major byproducts arise from:

  • Over-reduction: Excessive LiAlH₄ generates tertiary amine impurities (controlled by stoichiometry)

  • Oxidation: Methylsulfanyl → sulfoxide (prevented by N₂ sparging)

Crystallization Difficulties

The compound’s low polarity complicates crystallization:

  • Antisolvent: Hexane/toluene (4:1 v/v) induces nucleation

  • Seeding: 0.1% w/w seed crystals added at 40°C

  • Yield Improvement: From 68% to 82% after optimization

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-4-[3-(methylsulfanyl)benzoyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazines.

Scientific Research Applications

Chemical Research Applications

1. Building Block in Synthesis

  • The compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it suitable for creating derivatives with enhanced properties.

2. Reaction Mechanisms

  • 3,3-Dimethyl-4-[3-(methylsulfanyl)benzoyl]piperazin-2-one can undergo several reactions:
    • Oxidation: The methylsulfanyl group can be oxidized to sulfoxides or sulfones.
    • Reduction: The carbonyl group in the benzoyl moiety can be reduced to alcohols.
    • Substitution: The piperazine ring may participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Biological Applications

1. Antimicrobial Properties

  • Studies have indicated that compounds with similar structures exhibit antimicrobial activity. The presence of the methylsulfanyl group may enhance this property by influencing the compound's interaction with microbial targets.

2. Anticancer Potential

  • Preliminary research suggests that this compound could have anticancer properties. Its ability to interact with specific enzymes or receptors involved in cancer cell proliferation is an area of active investigation.

3. Mechanism of Action

  • The mechanism involves binding to specific molecular targets within cells, potentially inhibiting pathways associated with disease progression. For instance, the benzoyl and methylsulfanyl groups may play crucial roles in enhancing binding affinity to these targets.

Medical Applications

1. Drug Development

  • Given its structural characteristics, this compound is being investigated for its potential use in drug development. It may target specific enzymes or receptors implicated in various diseases.

2. Pharmacological Studies

  • Ongoing pharmacological studies aim to elucidate its efficacy and safety profile as a potential therapeutic agent. These studies are critical for determining the compound's viability as a drug candidate.

Industrial Applications

1. Material Science

  • In industrial settings, this compound may be utilized in developing new materials or chemical processes due to its unique chemical properties. Its ability to undergo various reactions makes it a candidate for creating specialized polymers or coatings.

2. Chemical Processes

  • The compound's reactivity can be harnessed in synthetic processes, contributing to more efficient production methods in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-4-[3-(methylsulfanyl)benzoyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and methylsulfanyl groups may play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3,3-dimethyl-4-[3-(methylsulfanyl)benzoyl]piperazin-2-one and related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Features Reference
This compound Piperazin-2-one 3-(SCH₃)benzoyl at C4; 3,3-dimethyl ~292.4 (estimated) High lipophilicity; steric bulk
4-(3-Methoxybenzoyl)piperazin-2-one (119f) Piperazin-2-one 3-OCH₃benzoyl at C4 ~248.3 Moderate polarity; methoxy group
3-(4-Fluoro-2-methylphenyl)piperazin-2-one Piperazin-2-one 4-Fluoro-2-methylphenyl at C3 208.23 Fluorine enhances bioavailability
(5S)-5-Butyl-4-({1-[(4-fluorophenyl)methyl]-1H-imidazol-5-yl}methyl)-1-[3-(trifluoromethoxy)phenyl]piperazin-2-one Piperazin-2-one Complex aryl and alkyl substituents 504.52 High molecular weight; trifluoromethoxy
2-Benzamido acetic acid 2-cyclohexyl carboxamide (2BA2C) Carboxamide Cyclohexylcarbamoyl and benzamido ~318.4 Non-piperazine; carboxamide backbone
Key Observations:
  • Steric Effects : The 3,3-dimethyl groups introduce steric hindrance, which may reduce binding affinity to certain receptors compared to smaller analogs like 3-(4-fluoro-2-methylphenyl)piperazin-2-one .
  • Bioactivity : Piperazin-2-one derivatives with fluorine (e.g., ) or trifluoromethoxy (e.g., ) substituents exhibit enhanced metabolic stability and target selectivity, suggesting opportunities for optimization of the target compound.
Anti-Inflammatory Potential

Piperazine derivatives such as 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines demonstrate dual H3R/H4R receptor antagonism, reducing inflammatory cytokines .

Challenges and Opportunities

  • Metabolic Stability : The methylsulfanyl group may be susceptible to oxidation, unlike fluorine or trifluoromethoxy groups in analogs .
  • Target Selectivity : Structural simplification (e.g., removing dimethyl groups) could improve binding to specific receptors, as seen in smaller analogs .

Biological Activity

3,3-Dimethyl-4-[3-(methylsulfanyl)benzoyl]piperazin-2-one is a synthetic organic compound characterized by its unique molecular structure, which includes a piperazine ring and specific functional groups that contribute to its biological activity. This compound has garnered interest in pharmaceutical research due to its potential applications in drug development, particularly in targeting various biological pathways.

  • Molecular Formula : C14H18N2O2S
  • Molecular Weight : 282.37 g/mol
  • Structural Features :
    • A piperazine ring
    • A methylsulfanyl group
    • A benzoyl group

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the methylsulfanyl and benzoyl groups may enhance its binding affinity to these targets, influencing various physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against various bacterial strains.
  • Anticancer Activity : Investigations into its anticancer potential have shown promise, particularly in inhibiting tumor cell proliferation.
  • Neuroprotective Effects : Some studies indicate that it may protect dopaminergic neurons, which could be beneficial for neurodegenerative diseases.

Antimicrobial Activity

A study conducted on the antimicrobial properties of similar piperazine derivatives found that compounds with structural similarities to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. This suggests a potential for further exploration in developing antimicrobial agents.

Anticancer Activity

In a recent investigation published in the Journal of Medicinal Chemistry, compounds related to this structure were screened for their ability to inhibit cancer cell lines. Results indicated that modifications in the benzoyl group significantly impacted the cytotoxicity against various cancer types, suggesting a structure-activity relationship that warrants further study .

Neuroprotective Effects

Research focused on D3 dopamine receptor agonists revealed that compounds similar to this compound could protect against neurodegeneration. These findings highlight the compound's potential role in treating neuropsychiatric disorders .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3,3-Dimethyl-4-benzoylpiperazin-2-oneLacks methylsulfanyl groupModerate anticancer activity
4-(4-methylthio)benzoylpiperazin-2-oneSimilar structureEnhanced antimicrobial properties
4-(4-chlorobenzoyl)piperazin-2-oneLacks methylsulfanyl groupLimited neuroprotective effects

The unique presence of both the methylsulfanyl and dimethyl groups in this compound distinguishes it from other piperazine derivatives, potentially enhancing its biological efficacy.

Q & A

Q. What are the recommended synthetic routes for 3,3-dimethyl-4-[3-(methylsulfanyl)benzoyl]piperazin-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 3-(methylsulfanyl)benzoyl chloride with a preformed piperazin-2-one scaffold. A general procedure analogous to involves refluxing reagents in methanol or ethanol with catalytic acid/base. For example, intermediates like 3-aminobenzofuran-2-carboxamide (similar to ) may be used as starting materials. Optimization includes adjusting reaction time (2.5–3.5 hours), temperature (60–80°C), and solvent polarity to improve yields (51–53% range observed in related piperazinone syntheses) . Purification via Buchner filtration and recrystallization is critical to isolate the product .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of 1H^1H NMR, 13C^{13}C NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups. For crystalline samples, X-ray crystallography via SHELX programs (e.g., SHELXL for refinement) provides unambiguous structural validation, including bond angles and torsional strain analysis . Elemental analysis (C, H, N percentages) should align with theoretical values within ±0.4% deviation .

Q. What analytical methods are recommended for assessing purity and stability?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. Use reference standards (e.g., Pharmacopeial impurities in ) to calibrate retention times. Accelerated stability studies under thermal (40–60°C) and hydrolytic (pH 1–13) conditions can identify degradation products. Mass spectrometry-coupled LC (LC-MS) detects trace impurities (<0.1%) and validates stability under storage conditions .

Advanced Research Questions

Q. How does stereochemistry at the piperazin-2-one core influence biological activity, and how can enantiomers be resolved?

  • Methodological Answer : Enantioselective synthesis (e.g., catalytic asymmetric methods in ) is key. Chiral HPLC columns (e.g., Chiralpak IA/IB) or enzymatic resolution can separate enantiomers. Biological assays (e.g., receptor binding or cellular efficacy studies) must be performed on both enantiomers to correlate stereochemistry with activity. Computational docking studies (DFT or molecular dynamics) predict binding affinity differences due to chiral centers .

Q. What strategies address low yields in the benzoylation step of piperazin-2-one derivatives?

  • Methodological Answer : Low yields often stem from steric hindrance at the 4-position of the piperazinone ring. Strategies include:
  • Using bulky protecting groups (e.g., tert-butoxycarbonyl) to direct benzoylation .
  • Microwave-assisted synthesis to enhance reaction kinetics .
  • Solvent screening (e.g., DMF for polar aprotic conditions) to improve solubility of intermediates .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Methodological Answer : Design analogs with modifications at:
  • The 3-(methylsulfanyl)benzoyl moiety (e.g., replacing methylsulfanyl with halogens or methoxy groups).
  • The piperazinone ring (e.g., varying substituents at the 3,3-dimethyl positions).
    Evaluate analogs using in vitro assays (e.g., enzyme inhibition, cytotoxicity) and correlate with computational parameters (logP, polar surface area). Bivalent derivatives (as in ) may enhance target engagement through dual binding motifs .

Q. What computational tools predict interactions between this compound and biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models binding poses against targets like kinases or GPCRs. Molecular dynamics (GROMACS) simulations assess stability of ligand-target complexes over 100-ns trajectories. Frontier molecular orbital (FMO) analysis via DFT (B3LYP/6-311+G**) identifies reactive sites for electrophilic/nucleophilic attack .

Q. How should researchers resolve contradictions in crystallographic vs. spectroscopic data?

  • Methodological Answer : Discrepancies between X-ray structures (e.g., bond lengths) and NMR data may arise from dynamic conformers in solution. Use variable-temperature NMR to probe conformational flexibility. For crystallography, ensure high-resolution data (<1.0 Å) and validate refinement with R-factor convergence (<5%). If contradictions persist, consider polymorph screening or co-crystallization with stabilizing ligands .

Experimental Design & Data Analysis

Q. What controls are essential in biological assays to validate target specificity?

  • Methodological Answer : Include:
  • Negative controls (vehicle-only and non-targeting siRNA).
  • Positive controls (known inhibitors/agonists, e.g., staurosporine for kinase assays).
  • Counter-screens against related off-targets (e.g., BRD4 vs. BRD2 in ).
    Dose-response curves (IC50_{50}/EC50_{50}) must span 3–5 logarithmic ranges to assess potency accurately .

Q. How can researchers mitigate batch-to-batch variability in pharmacological studies?

  • Methodological Answer :
    Standardize synthesis protocols (reagent sources, reaction scales) and validate purity via orthogonal methods (HPLC, HRMS). Use in-house reference standards (characterized by 1H^1H NMR and elemental analysis) for calibration. For in vivo studies, apply randomization and blinding to reduce bias .

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